Product packaging for L-beta-Homoglutamine hydrochloride(Cat. No.:CAS No. 336182-05-9)

L-beta-Homoglutamine hydrochloride

Cat. No.: B112491
CAS No.: 336182-05-9
M. Wt: 196.63 g/mol
InChI Key: UCMJADDIUIIUTC-WCCKRBBISA-N
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Description

Contextualization within Beta-Amino Acid Research

L-beta-Homoglutamine hydrochloride belongs to the class of beta-amino acids, which are distinguished from their alpha-amino acid counterparts by the position of the amino group on the carbon backbone. In beta-amino acids, the amino group is attached to the second carbon atom from the carboxyl group. This structural alteration has profound implications for the peptides and molecules into which they are incorporated. The inclusion of beta-amino acids can lead to the formation of unique secondary structures and can significantly enhance the resistance of peptides to enzymatic degradation, a critical factor in the development of therapeutic peptides.

Significance as a Non-Proteinogenic Amino Acid Derivative

Non-proteinogenic amino acids are those that are not among the 20 standard amino acids encoded by the genetic code. These compounds are of significant interest in medicinal chemistry and biotechnology as they provide a means to expand the chemical diversity of peptides and other bioactive molecules. nih.gov By incorporating non-proteinogenic amino acids like L-beta-Homoglutamine, researchers can design peptides with improved stability, enhanced potency, and novel biological activities. nih.gov L-beta-Homoglutamine is a homolog of the proteinogenic amino acid glutamine, featuring an extended side chain that can influence its biochemical interactions and properties. nih.gov

Overview of Research Trajectories for this compound

The research involving this compound is multifaceted, primarily revolving around its utility as a specialized building block. Key research trajectories include its incorporation into peptides to study structure-activity relationships and to develop more stable and effective therapeutic candidates. Given its structural similarity to L-glutamine, a crucial amino acid in cellular metabolism and neurotransmission, L-beta-Homoglutamine is also a candidate for investigation in studies related to metabolic pathways and neurodegenerative diseases. nih.govnih.gov Research in this area may explore how this synthetic analog interacts with enzymes and receptors that recognize glutamine, potentially acting as a modulator or inhibitor. nih.gov The study of such compounds could provide valuable insights into disease mechanisms and aid in the development of novel diagnostic or therapeutic agents. nih.gov

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (3S)-3,6-diamino-6-oxohexanoic acid hydrochloride chemenu.com
Synonyms (S)-3-Amino-5-carbamoyl-pentanoic acid hydrochloride chemenu.com
CAS Number 336182-05-9 knownchemical.com
Molecular Formula C6H13ClN2O3 chemenu.com
Molecular Weight 196.63 g/mol sigmaaldrich.com
Appearance White to off-white solid/powder sigmaaldrich.com
Storage Store at room temperature in a dry, inert atmosphere sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13ClN2O3 B112491 L-beta-Homoglutamine hydrochloride CAS No. 336182-05-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3,6-diamino-6-oxohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H2,8,9)(H,10,11);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMJADDIUIIUTC-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375929
Record name L-beta-Homoglutamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336182-05-9
Record name L-beta-Homoglutamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical and Enzymatic Investigations of L Beta Homoglutamine Hydrochloride

Role as a Substrate or Inhibitor in Enzymatic Reactions

L-beta-Homoglutamine hydrochloride serves as a substrate or inhibitor in several enzymatic reactions, providing insights into metabolic pathways and enzyme mechanisms. chemimpex.com

Interaction with Glutaminyl Cyclase (QC) and QC-like Enzymes

Glutaminyl cyclase (QC) is an enzyme that catalyzes the formation of pyroglutamic acid (pGlu) at the N-terminus of peptides and proteins. This post-translational modification can significantly impact the structure, function, and stability of the modified molecules.

L-beta-Homoglutamine can undergo intramolecular cyclization, a reaction catalyzed by QC, to form a cyclic pyro-homoglutamine derivative. This process is analogous to the conversion of glutamine to pyroglutamic acid. researchgate.net The cyclization involves the formation of a lactam ring, which can alter the biological activity of the parent molecule.

Comparative studies involving glutamine, homoglutamine, and L-beta-homoglutamine are crucial for understanding the substrate specificity of QC and other enzymes. L-homoglutamine is a close structural analog of glutamine, differing by an additional methylene (B1212753) group in its side chain. nih.gov Research has shown that QC can act on N-terminal glutamine residues to form pyroglutamate. nih.gov The investigation of how QC interacts with L-beta-homoglutamine provides valuable information on the enzyme's active site and catalytic mechanism.

Studies of Metabolic Pathways and Enzyme Activity

This compound is utilized in studies investigating various metabolic pathways and the activity of enzymes involved in amino acid metabolism. chemimpex.com For instance, transaminases, a class of enzymes that catalyze the transfer of an amino group, are known to act on various amino acids. Leucine transaminase, for example, acts on L-leucine and L-methionine but not on L-valine or L-isoleucine. genome.jp Studying the interaction of such enzymes with L-beta-homoglutamine can help elucidate their substrate specificity and role in metabolism.

Modulation of Cellular Functions

The structural similarity of this compound to glutamine suggests its potential to modulate various cellular functions. chemimpex.com Glutamine itself is a critical molecule involved in numerous cellular processes, including energy production, biosynthesis of macromolecules, and redox balance. nih.gov The metabolic pathways of glutamine, collectively known as glutaminolysis, are essential for the survival and proliferation of various cell types. nih.gov By acting as a competitive inhibitor or an alternative substrate, L-beta-homoglutamine could potentially influence these glutamine-dependent pathways.

Specificity in Biological Recognition

The specificity of biological recognition is a fundamental principle in biochemistry. The ability of enzymes and receptors to distinguish between closely related molecules is critical for maintaining cellular homeostasis. The study of L-beta-homoglutamine provides a case study for understanding this specificity. Its structural difference from glutamine, though subtle, can lead to significant differences in how it is recognized and processed by cellular machinery.

FeatureL-GlutamineL-HomoglutamineL-beta-Homoglutamine
Chemical Structure 5-carbon α-amino acid6-carbon α-amino acid6-carbon β-amino acid
Side Chain Length -CH2-CH2-CONH2-CH2-CH2-CH2-CONH2-CH(NH2)-CH2-CH2-CONH2
Interaction with QC Natural substratePotential substrateInvestigated as a substrate

Table 1: Comparison of Glutamine and its Homologs

Aptamer Binding Studies and Ligand Specificity

Research into the ligand specificity of nucleic acid aptamers has provided significant insights into molecular recognition. In the context of this compound, studies have primarily utilized it as a structural analog to probe the specificity of aptamers developed for other related molecules, most notably L-glutamine.

A key study investigating naturally occurring glutamine-binding aptamers, specifically the glnA and Downstream-peptide motifs found in cyanobacteria, examined the binding of various glutamine analogs to ascertain the aptamer's binding pocket constraints. nih.gov These RNA motifs function as riboswitches, regulating gene expression in response to cellular concentrations of L-glutamine. nih.gov

In this research, L-beta-Homoglutamine was one of several glutamine analogs tested for its ability to bind to a representative glnA aptamer. The study employed in-line probing assays to assess ligand binding. The results demonstrated a high degree of specificity for L-glutamine. L-beta-Homoglutamine, even at concentrations as high as 10 mM, did not induce a structural change in the aptamer, indicating a lack of binding. nih.gov This finding suggests that the aptamer's binding pocket is finely tuned to the specific stereochemistry and side-chain length of L-glutamine, and cannot accommodate the additional methylene group present in the backbone of L-beta-Homoglutamine.

The high rejection of L-beta-Homoglutamine by these glutamine aptamers underscores the precise molecular architecture required for ligand recognition. This specificity is crucial for their biological function, ensuring that they respond only to fluctuations in L-glutamine levels and not to other structurally similar amino acids present in the cellular environment. nih.gov

Discrimination Against Competing Amino Acids and Analogs

The ability of a molecular receptor to discriminate against closely related structures is a hallmark of its specificity. The investigation of glutamine-binding aptamers has highlighted their remarkable capacity to differentiate L-glutamine from a panel of analogs, including L-beta-Homoglutamine. nih.gov

The study on glnA riboswitches systematically tested a series of compounds to map the structural requirements for binding. The results showed that neither of the tested glutamine aptamer subtypes bound to any of the other tested compounds, which included other natural amino acids and various synthetic analogs. nih.gov This indicates that the aptamers are highly sensitive to modifications in the amino acid side chain's length and composition. nih.gov

The discrimination against L-beta-Homoglutamine is particularly informative. As a homolog of glutamine with an extra methylene group in its carbon backbone, its rejection by the aptamer signifies that the precise length and spatial arrangement of the carboxamide side chain are critical for establishing the necessary molecular contacts for stable binding.

The following table summarizes the binding behavior of the glnA aptamer with L-glutamine and a selection of the tested non-binding analogs.

CompoundStructureBinding to glnA Aptamer
L-Glutamine C₅H₁₀N₂O₃Yes
L-beta-Homoglutamine C₆H₁₂N₂O₃No
L-Asparagine C₄H₈N₂O₃No
L-Homoglutamine C₆H₁₂N₂O₃No
L-Glutamate C₅H₉NO₄No

This table is based on data from in-line probing assays where analogs were tested at concentrations up to 10 mM and showed no binding. nih.gov

This high level of discrimination is a critical feature for a biological receptor that must function accurately within the complex milieu of a cell, which contains a wide variety of amino acids and other metabolites. nih.gov

Applications in Advanced Biochemical and Biomedical Research

Peptide Synthesis and Protein Engineering Applications

The incorporation of non-natural amino acids like L-beta-Homoglutamine is a key strategy in peptide design and protein engineering. As a beta-homo-amino acid, it offers distinct advantages over standard alpha-amino acids. peptide.com

L-beta-Homoglutamine hydrochloride functions as a specialized building block in the synthesis of peptides. chemimpex.com Researchers utilize conventional solid-phase peptide synthesis (SPPS) methods to incorporate such beta-homologous amino acids (βhAAs) into peptide chains. nih.govpeptide.com This allows for the creation of novel peptide analogues and specific sequences designed for therapeutic or research purposes. chemimpex.comnih.gov The inclusion of βhAAs like L-beta-Homoglutamine can create peptides, known as β-peptides or α/β-peptides, which can adopt stable, predictable secondary structures such as helices and sheets, similar to natural peptides but with different conformational properties. nih.govnih.gov This precise control over the molecular architecture is crucial for developing peptides that can interact with specific biological targets.

A significant challenge in the therapeutic use of natural peptides is their rapid degradation by proteolytic enzymes. The introduction of L-beta-Homoglutamine into a peptide backbone addresses this limitation. chemimpex.com Peptides containing beta-amino acid residues, often called peptidomimetics, exhibit increased metabolic stability and a longer biological half-life because they are poor substrates for proteases. peptide.comnih.govnih.gov This enhanced stability is a critical attribute for developing more effective peptide-based drugs. peptide.com Furthermore, the unique properties of L-beta-Homoglutamine can help improve the solubility of the resulting peptides, which is a crucial factor for their synthesis, purification, and formulation in aqueous solutions. chemimpex.comsigmaaldrich.com

The modification of proteins with L-beta-Homoglutamine can lead to enhanced biological activity. chemimpex.com By strategically replacing one or more alpha-amino acids with their beta-homologues, researchers can fine-tune the pharmacological properties of a peptide, potentially leading to increased potency and target selectivity. peptide.com This approach has been used to design bioactive β-peptides based on the structures of naturally occurring peptides. nih.gov For instance, subtle changes in the peptide backbone can alter recognition properties, enabling the development of highly selective agonists for specific receptors or potent inhibitors of protein-protein interactions. nih.govnih.gov

Application AreaSpecific Use of L-beta-HomoglutamineResearch Finding/Benefit
Peptide Synthesis Building block in Solid Phase Peptide Synthesis (SPPS). nih.govCreation of specific peptide sequences for therapeutic applications. chemimpex.com
Peptide Stability Incorporation into peptide backbones. nih.govIncreased resistance to proteolytic degradation and longer biological half-life. peptide.comnih.gov
Protein Engineering Modification of protein structures. chemimpex.comEnhancement of biological activity, potency, and selectivity. chemimpex.compeptide.com

This table outlines the applications of this compound in peptide and protein research.

Drug Development and Pharmaceutical Formulations

The unique characteristics of this compound make it a compound of interest in the pharmaceutical sciences. chemimpex.com

L-beta-Homoglutamine plays a role in the development of new pharmaceutical agents due to its ability to confer drug-like properties to peptides. chemimpex.com β-Amino acids are recognized as important components in many biologically active molecules and drugs. nih.gov The use of β-peptides as a scaffold for drug design is a growing area of research, with applications including the development of somatostatin (B550006) mimics and inhibitors of cholesterol transport. nih.govnih.gov By serving as a structural component, this compound contributes to the creation of novel pharmaceuticals with improved stability and activity profiles. chemimpex.com

There is a significant research focus on the potential therapeutic benefits of compounds derived from L-beta-Homoglutamine for neurological and metabolic disorders. chemimpex.com Its structural similarity to endogenous amino acids allows it to be explored in targeting pathways associated with these conditions. chemimpex.com Research indicates an overlap between metabolic diseases and neurodegenerative disorders, suggesting that targeting metabolic pathways could be a viable strategy for treating neurological conditions. nih.gov L-beta-Homoglutamine is used in biochemical studies to investigate metabolic pathways and is considered a candidate for developing treatments for neurodegenerative diseases and metabolic disorders. chemimpex.com

Diagnostic Tool Development

The unique structural characteristics of non-canonical amino acids, such as this compound, offer significant potential in the development of advanced diagnostic tools. By incorporating these modified amino acids into peptides or using them as standalone molecules, researchers can design assays with improved specificity, stability, and sensitivity. The introduction of a beta-amino acid structure, with its extended carbon backbone, can confer resistance to enzymatic degradation, a critical attribute for diagnostic reagents used in biological samples.

Utilization in Assays Requiring Specific Amino Acid Interactions

This compound's structural similarity to L-glutamine makes it a valuable component in diagnostic assays that rely on specific amino acid interactions. These assays are often designed to detect or quantify enzymes or binding proteins that recognize glutamine, which can be biomarkers for various diseases.

The utility of this compound in this context is based on several key principles:

Enzyme Inhibition or Substrate Competition: In diagnostic assays for enzymes that metabolize glutamine, L-beta-Homoglutamine can act as a competitive inhibitor or a slow-turnover substrate. Its presence can be used to modulate the reaction in a predictable way, helping to confirm the specificity of the enzyme activity being measured. The altered peptide backbone can affect the kinetics of binding and catalysis compared to the natural substrate, L-glutamine.

Enhanced Stability of Peptide Probes: Peptides are increasingly used as probes in diagnostic assays due to their high specificity and ease of synthesis. nih.gov However, their susceptibility to degradation by proteases in clinical samples can limit their effectiveness. Incorporating L-beta-Homoglutamine into a peptide sequence can enhance its stability, leading to a more robust and reliable diagnostic tool. nih.gov This increased half-life ensures that the peptide probe remains intact and functional throughout the assay.

Probing Binding Interactions: The slightly altered structure of L-beta-Homoglutamine compared to L-glutamine can be exploited to probe the stringency of amino acid binding sites in proteins. This can be particularly useful in the development of antibody-based assays (e.g., ELISA) or other ligand-binding assays where precise molecular recognition is key. nih.gov By comparing the binding of a native peptide to one containing L-beta-Homoglutamine, researchers can gain insights into the structural requirements for the interaction, leading to the design of more specific diagnostic reagents.

While the direct application of this compound in commercially available diagnostic kits is not yet widespread, its properties make it a compound of significant interest in the research and development of next-generation diagnostic assays. The ability to fine-tune the biochemical and biophysical properties of peptide-based reagents through the inclusion of non-canonical amino acids like L-beta-Homoglutamine is a promising avenue for improving the accuracy and reliability of disease diagnosis.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H13ClN2O3
Molecular Weight 196.63 g/mol
CAS Number 336182-05-9
Appearance White to off-white powder
Purity ≥97%
Solubility Soluble in water

Advanced Analytical and Spectroscopic Research Methodologies

Spectroscopic Analysis of L-beta-Homoglutamine Hydrochloride

Spectroscopic methods are fundamental in verifying the identity and purity of this compound. These techniques probe the molecular structure at different levels, from atomic connectivity to three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation and purity assessment of this compound. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule. By analyzing the chemical shifts, integration (the area under each peak), and coupling patterns of the proton signals, the precise structure of the compound can be verified.

Purity is assessed by comparing the integral values of the peaks corresponding to the compound against those of any impurity signals. A pure sample will exhibit signals only attributable to this compound, with integrations that are proportional to the number of protons they represent. The presence of unexpected peaks would indicate impurities, and their integration relative to the main compound's signals can be used to quantify the level of impurity. While specific experimental spectra for this compound are not widely published, typical chemical shifts can be predicted based on its structure.

Table 1: Illustrative ¹H NMR Spectral Data for this compound This table is illustrative, showing expected chemical shift ranges in D₂O.

Protons Expected Chemical Shift (ppm) Multiplicity Integration
Hα (CH-NH₂) 3.5 - 3.8 Multiplet 1H
Hβ (CH₂) 1.8 - 2.1 Multiplet 2H

Optical Rotatory Dispersion (ORD) is a critical technique for confirming the stereochemistry of chiral molecules like this compound. mdpi.com ORD measures the change in optical rotation of a substance as a function of the wavelength of light. nih.gov For an L-amino acid, the ORD spectrum will show a characteristic curve, often exhibiting a Cotton effect (a combination of a peak and a trough) in the vicinity of the carboxyl group's n→π* electronic transition in the ultraviolet region. nih.gov

The chiro-optical properties established by ORD are essential for verifying that the compound has the correct (S)-configuration at the chiral center, distinguishing it from its D-enantiomer. nih.gov This confirmation is vital in biochemical and pharmaceutical research, as biological systems are highly stereospecific. The specific rotation value and the shape of the ORD curve serve as a fingerprint for the molecule's absolute configuration. mdpi.comnih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful method for the structural elucidation of amino acids. In an MS/MS experiment, the intact molecule is first ionized and selected based on its mass-to-charge ratio (m/z). This parent ion is then subjected to fragmentation, and the resulting daughter ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure.

For this compound, fragmentation would likely occur at the amide and carboxylic acid groups and along the carbon backbone. Theoretical analysis and experimental data from similar molecules, like glutamine, show that common fragments result from the loss of small, stable neutral molecules or radicals. researchoutreach.org For instance, the loss of the carboxylic group (COOH) is a common fragmentation pathway for amino acids. researchoutreach.org Analyzing these specific losses allows for unambiguous confirmation of the compound's molecular weight and connectivity. researchoutreach.org

Table 2: Predicted MS/MS Fragmentation of L-beta-Homoglutamine (C₆H₁₂N₂O₃, Mol. Wt. 160.17)

Parent Ion (m/z) Fragment Ion (m/z) Neutral Loss Inferred Fragment Structure
161.09 [M+H]⁺ 144.06 NH₃ Loss of ammonia (B1221849)
161.09 [M+H]⁺ 116.07 COOH Loss of carboxylic acid group

Differential Scanning Calorimetry (DSC) in Amino Acid Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. acs.org It is highly effective for determining the purity, melting point, and decomposition characteristics of crystalline solids like amino acids. acs.orgresearchgate.net

A DSC thermogram of a highly pure amino acid will show a single, sharp endothermic peak corresponding to its melting point. researchgate.net The presence of impurities lowers the melting point and broadens the melting range, an effect that can be used to quantify purity. acs.org For many amino acids, the melting process is immediately followed by decomposition, which appears as a complex series of endothermic or exothermic events on the thermogram. researchgate.net DSC has been widely used to study the thermal behavior of both standard and non-proteinogenic amino acids, providing crucial data on their thermal stability. mdpi.comrsc.orgrsc.org The melting point for the related compound L-beta-Homoglutamic acid hydrochloride is reported as >189°C (sublimation). chemicalbook.com

Radiolysis and Stability Studies

Understanding the stability of amino acids under various conditions, including exposure to radiation, is crucial, particularly for astrobiology and the study of life's origins. mdpi.com

Studies on the radiolysis of solid-state amino acids involve exposing them to high doses of ionizing radiation, such as gamma rays, to simulate conditions in extraterrestrial environments or to assess their stability. mdpi.comacs.org Research has shown that even after exposure to massive radiation doses (e.g., 3.2 MGy), a significant fraction of an amino acid can survive. mdpi.comacs.org

The primary degradation pathways during solid-state radiolysis include deamination (loss of an amino group, releasing ammonia) and decarboxylation (loss of a carboxyl group, releasing carbon dioxide). mdpi.com These reactions lead to a measurable weight loss and a decrease in the purity of the sample. mdpi.com Techniques like DSC are then used to measure the residual purity of the amino acid after irradiation. mdpi.comresearchgate.net Studies on a range of amino acids have demonstrated that while degradation occurs, a substantial portion of the original material often remains, and in the case of chiral amino acids, the enantiomeric excess is partially preserved. mdpi.com This suggests a notable resilience for amino acids in the solid state. acs.org

Table 3: Compound Names Mentioned

Compound Name
This compound
L-beta-Homoglutamic acid hydrochloride
Glutamine
Ammonia

Implications for Astrobiological Contexts

The study of non-proteinogenic amino acids like this compound has profound implications for astrobiology, the scientific field dedicated to understanding the origin, evolution, and distribution of life in the universe. The detection of amino acids in extraterrestrial samples, such as meteorites, is a cornerstone of this research. hitachi-hightech.comacs.orgnih.gov

One of the key biosignatures sought in astrobiological samples is a significant enantiomeric excess of one form of an amino acid over the other. acs.org On Earth, life almost exclusively utilizes L-amino acids for protein synthesis, a property known as homochirality. The discovery of an L-enantiomeric excess in some meteoritic amino acids has fueled the hypothesis that the building blocks of life, and perhaps their chiral bias, could have been delivered to a prebiotic Earth from extraterrestrial sources. acs.orgnih.gov

The presence of non-proteinogenic amino acids, which are not among the 20 common protein-building amino acids, is also a strong indicator of an extraterrestrial and abiotic origin, as it helps to rule out terrestrial contamination from biological sources. nih.gov The detection of compounds like β-alanine and γ-amino-n-butyric acid in meteorites supports this. pnas.org While this compound itself has not been specifically identified in meteorites, the presence of other beta-amino acids suggests that its formation in such environments is plausible. nih.gov

The stability of amino acids against radiation-induced degradation and racemization is a critical factor for their potential as biosignatures. acs.org The finding that amino acid hydrochloride salts are resistant to radioracemization is significant because it implies that if such compounds were present in an extraterrestrial environment exposed to cosmic radiation, their original chiral signature could be preserved over long timescales. nasa.gov This makes them excellent targets in the search for evidence of past or present life on other planets or moons.

Recent studies have also explored the role of radiation in the formation of amino acids. Gamma-ray irradiation of aqueous solutions containing simple molecules like formaldehyde (B43269) and ammonia has been shown to produce a variety of amino acids. acs.org This suggests that radiation, often seen as a destructive force, could have also played a constructive role in prebiotic chemical evolution on celestial bodies. acs.org

Table 2: Astrobiological Significance of Amino Acid Properties

PropertyImplication for AstrobiologySupporting Evidence
Enantiomeric Excess A potential biosignature, as terrestrial life exhibits a strong preference for L-amino acids (homochirality). An L-excess in extraterrestrial samples could suggest a prebiotic source for this bias. acs.orgacs.orgL-enantiomeric excesses of some amino acids have been observed in carbonaceous chondrite meteorites. acs.org
Non-Proteinogenic Structure The presence of amino acids not used in terrestrial proteins (e.g., beta-amino acids) helps to distinguish indigenous extraterrestrial organic molecules from terrestrial contamination. nih.govDetection of β-alanine and other non-proteinogenic amino acids in the Murchison and other meteorites. pnas.orgnih.gov
Resistance to Radioracemization Enhances the potential for preserving a primordial enantiomeric signature over geological timescales in radiation-rich environments.Experimental evidence shows that amino acid hydrochloride salts are resistant to gamma-ray-induced racemization. nasa.gov
Formation via Irradiation Suggests a plausible abiotic synthesis pathway for amino acids in the early solar system, driven by energy from radioactive decay. acs.orgLaboratory experiments demonstrating the formation of amino acids from simple precursors under gamma irradiation. acs.org

Computational and Theoretical Studies

Molecular Modeling of L-beta-Homoglutamine Hydrochloride Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Methods like molecular docking and molecular dynamics (MD) simulations are pivotal in studying how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. biorxiv.orgnih.gov

Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method involves placing the ligand into the binding site of a receptor and scoring the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For this compound, docking studies could identify potential binding partners and elucidate the specific amino acid residues involved in the interaction.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-receptor complex over time. biorxiv.orgnih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. This provides a detailed view of the conformational changes in both the ligand and the protein upon binding, offering insights into the stability of the interaction. biorxiv.org For instance, a simulation could reveal how the flexible side chain of this compound adapts within a binding pocket and the persistence of key hydrogen bonds. nih.gov

Pharmacophore modeling is another valuable technique that identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.gov By analyzing the structure of this compound, a pharmacophore model could be developed featuring key elements like hydrogen bond donors (from the amine and amide groups), hydrogen bond acceptors (from the carboxyl and carbonyl groups), and charged centers, which can be used to screen databases for other molecules with similar potential activity. nih.gov

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. nih.gov By systematically modifying parts of a molecule and observing the resulting changes in activity, researchers can identify the key structural motifs, or pharmacophores, responsible for its effects. Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by applying statistical methods to create mathematical models that predict the activity of new compounds. nih.govnih.gov

While specific SAR studies on this compound are not extensively documented, research on structurally related glutamine analogues provides significant insights. For example, studies on glutamine analogues designed as anticancer agents have utilized QSAR to determine which structural properties are crucial for their activity. nih.govsymbiosisonlinepublishing.com These analyses revealed that electronic parameters on aromatic ring systems and steric parameters on the aliphatic side chain significantly correlate with antitumor activity. nih.gov

In a study of L-ABBA (a γ-glutamyl transpeptidase 1 inhibitor) and its analogues, SAR analysis highlighted several critical structural requirements for inhibitory activity. nih.gov The findings from this research are particularly relevant due to the structural similarities to homoglutamine derivatives.

Table 1: SAR Findings for L-ABBA Analogues Relevant to Homoglutamine Structure nih.gov
Structural FeatureObservationImpact on Activity
α-COO⁻ and α-NH₃⁺ GroupsThe presence of both the alpha-carboxylate and alpha-ammonium groups was found to be essential.Critical for maintaining inhibitory activity.
Distance between α-Carbon and Functional GroupA specific distance of a two-CH₂ unit between the α-carbon and the boronic acid was required.Essential for optimal activity.
Alkylation at α-CarbonThe addition of an alkyl group at the alpha-carbon position reduced the inhibitory activity.Potency was decreased compared to the unsubstituted analogue.

These findings suggest that for this compound, the primary amino group, the carboxyl group, and the spacing of the side-chain amide are likely critical determinants of its biological interactions.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules based on the principles of quantum mechanics. researchgate.net Techniques such as Density Functional Theory (DFT) are widely used to determine molecular geometries, energy levels of molecular orbitals, and the distribution of electron density. symbiosisonlinepublishing.comresearchgate.netimist.ma These calculated properties are invaluable for predicting a molecule's reactivity and interaction potential.

For a molecule like this compound, quantum calculations can provide data on key electronic descriptors. These include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and is related to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to act as an electron donor.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. It relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity to act as an electron acceptor.

Energy Gap (ΔE = ELUMO - EHOMO): The difference between the LUMO and HOMO energies is a measure of the molecule's chemical reactivity and stability. A smaller energy gap implies higher reactivity.

While direct quantum chemical studies on this compound are limited in public literature, data from studies on the closely related amino acid glutamine can serve as an illustrative example of the insights gained from such methods. researchgate.net

Table 2: Example Quantum Chemical Parameters Calculated for Glutamine in Water researchgate.net
Computational MethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
B3LYP/6-311G(d,p)-6.857-0.5176.3404.509
B3LYP/6-311++G(2d,2p)-6.925-0.5446.3814.509
MP2/6-311G(d,p)-7.3470.4357.7824.757

Applying these computational methods to this compound would allow for a precise determination of its electronic properties, helping to predict its chemical behavior and potential for forming specific types of interactions, such as hydrogen bonds and electrostatic interactions, with biological targets.

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Targets

The exploration of L-beta-Homoglutamine and its derivatives is opening up new avenues for therapeutic interventions, particularly in the realms of neurodegenerative diseases and metabolic disorders. Its structural similarity to L-glutamine allows it to be a candidate for modulating enzymatic pathways and cellular functions. nih.gov

Research into the broader class of β-amino acid-containing peptides has revealed their potential as potent and selective enzyme inhibitors. For instance, a β-homo-amino acid scan of Angiotensin IV has led to the identification of analogues that are powerful and selective inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP). nih.govacs.org This suggests a potential therapeutic strategy for cognitive disorders where IRAP is a target.

In the context of neurodegenerative diseases such as Alzheimer's, the focus is on targets like the β-adrenergic receptors. nih.gov Agonists of these receptors are being investigated for their neuroprotective and anti-inflammatory effects. nih.gov Furthermore, the aggregation of β-amyloid peptides is a key pathological feature of Alzheimer's disease. nih.gov The introduction of β-amino acids into peptides can influence their structure and stability, opening up possibilities for designing molecules that can interfere with the aggregation process. acs.org The potential for spin-polarized magnetic nanoparticles to selectively modulate amyloid formation is also an emerging area of interest. acs.org

Metabolic disorders are another key area of investigation. Obesity and insulin (B600854) resistance have been linked to changes in the glutamine-to-glutamate ratio in white adipose tissue. nih.gov Research has shown that inhibiting glutaminase (B10826351), the enzyme that converts glutamine to glutamate, can improve glucose tolerance and increase energy expenditure. nih.gov As an analogue of glutamine, L-beta-Homoglutamine could be explored as a tool to study or modulate these metabolic pathways. The development of drugs containing β-amino acids is a growing field, with several candidates in various stages of development for treating a range of conditions. numberanalytics.com

Table 1: Investigational Therapeutic Areas for β-Amino Acid Containing Peptides

Therapeutic AreaPotential Target/MechanismRelated Research Findings
Neurodegenerative Diseases (e.g., Alzheimer's) Inhibition of β-amyloid aggregation; Modulation of β-adrenergic receptors. nih.govnih.govβ-peptides can form stable secondary structures that may interfere with amyloidogenic processes. acs.org β2-AR agonists show anti-inflammatory and neuroprotective potential. nih.gov
Cognitive Disorders Selective inhibition of Insulin-Regulated Aminopeptidase (IRAP). nih.govβ-homo-amino acid scan of Angiotensin IV yielded potent and selective IRAP inhibitors. nih.govacs.org
Metabolic Disorders Modulation of glutamine metabolism via glutaminase inhibition. nih.govInhibition of glutaminase in white adipocytes improves glucose tolerance and increases energy expenditure. nih.gov
Oncology Inhibition of protein-protein interactions (e.g., Bcl-xL). acs.orgα,β-peptides have been designed to bind to Bcl-xL with high affinity, demonstrating the potential to inhibit anti-apoptotic proteins. acs.org

Advanced Material Science Applications

The incorporation of β-amino acids, including L-beta-Homoglutamine, into peptides creates novel biomaterials with enhanced properties. These "beta-peptides" are more resistant to proteolytic degradation compared to their natural α-peptide counterparts, a significant advantage for in vivo applications. wikipedia.org

A key feature of beta-peptides is their ability to self-assemble into well-defined nanostructures such as nanofibers, nanotubes, and hydrogels. nih.govfrontiersin.org This self-assembly is driven by the formation of stable secondary structures, like helices and sheets, which is a characteristic of beta-peptides. acs.orgfrontiersin.org These nanomaterials have a wide range of potential applications in biomedicine and tissue engineering. sciencedaily.comnih.gov

Hydrogels formed from beta-peptides are particularly promising. They can be designed for the controlled release of drugs and vitamins. nih.gov For example, dipeptides containing β-amino acids have been shown to form hydrogels that can encapsulate and release vitamins over several days. nih.gov Poly(β-amino ester) hydrogels have also been developed for the dual release of antibacterial and osteogenic agents for bone repair. acs.orgacs.org The ability to attach self-assembling beta-peptides to different organic molecules further expands the possibilities for creating novel biomaterials, such as scaffolds for nerve cell growth. sciencedaily.comnewswise.com

The morphology of the resulting nanostructures can be precisely controlled by the sequence and structure of the beta-peptide. For instance, N-terminal acetylated β3-peptides can self-assemble into helical fibrils, and the addition of alkyl chains can lead to the formation of twisted fibrous nanostructures or flat nanobelts depending on the attachment point. frontiersin.org This tunability allows for the design of materials with specific properties tailored for applications like tissue scaffolding. nih.gov

Table 2: Self-Assembled Nanomaterials from β-Peptides

NanomaterialFormation PrinciplePotential Applications
Hydrogels Self-assembly of β-amino acid-containing dipeptides or tripeptides. nih.govnih.govControlled drug and vitamin release, tissue engineering, scaffolds for cell growth. sciencedaily.comnih.govnih.gov
Nanofibers Hierarchical self-assembly of β-sheet forming peptides. nih.govTissue scaffolding, creation of complex biomaterial meshes. nih.gov
Nanorods Head-to-tail self-assembly of N-terminal acetylated β3-peptides into infinite helical structures. nih.govBuilding blocks for larger, complex nanostructures.
Nanotubes, Nanoribbons, Nanospheres Self-assembly of various β-peptide sequences. frontiersin.orgDrug delivery, diagnostics. nih.gov

Integration with Systems Biology Approaches

The complexity of biological systems necessitates the use of integrated approaches to fully understand and exploit the potential of novel compounds like L-beta-Homoglutamine. Systems biology, which combines experimental data with computational modeling, is proving to be an invaluable tool in this endeavor.

Computational modeling is being used to predict the three-dimensional structures of peptides and to understand their behavior in solution. youtube.comnih.gov For beta-peptides, quantum mechanics calculations and molecular dynamics simulations are employed to study their conformational preferences, such as the formation of 14-helices versus 12-helices. acs.org These computational tools are crucial for designing structured peptides with predefined properties and for predicting their interactions with biological targets. youtube.com For example, computational analyses have been used to identify peptide derivatives of nanobodies that can target specific conformations of receptors like the β2-adrenergic receptor. nih.gov

Systems metabolic engineering is another powerful approach that is being applied to the production of β-amino acids. nih.gov This involves the use of genome-scale metabolic simulations to design and optimize microbial cell factories for the efficient biosynthesis of these compounds. nih.gov For instance, Corynebacterium glutamicum has been engineered to produce high titers of β-alanine by optimizing various metabolic pathways. nih.gov This approach offers a more sustainable and potentially cost-effective alternative to chemical synthesis for producing β-amino acids. numberanalytics.commdpi.com

The de novo design of peptides that can co-assemble into specific nanostructures is also being advanced through computational algorithms. nih.gov These methods allow researchers to explore the vast sequence space to discover pairs of peptides that will selectively assemble into desired architectures, such as bilayer β-sheets. nih.gov This integration of computational design and experimental validation is accelerating the development of novel biomaterials with tailored functionalities.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for quantifying L-beta-Homoglutamine hydrochloride in complex biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification. A validated method involves a C18 column (e.g., 150 mm × 4.6 mm, 5 µm), a mobile phase of phosphate buffer (pH 3.0) and methanol (70:30 v/v), and detection at 210 nm. Calibration curves should demonstrate linearity (e.g., 1–50 µg/mL, R² > 0.999) and recovery rates (98–102%) . Spectrophotometric methods (e.g., derivatization with ninhydrin) may serve as alternatives but require validation against HPLC for specificity .

Q. How can researchers ensure the purity of synthesized this compound?

  • Methodological Answer : Post-synthesis purification steps include recrystallization using ethanol-water mixtures and column chromatography (silica gel, chloroform-methanol gradient). Characterization via nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity. Purity ≥98% should be verified via HPLC with a diode-array detector (DAD) to detect impurities .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store lyophilized powder in airtight, light-resistant containers at −20°C under inert gas (e.g., argon). For solutions, use phosphate-buffered saline (PBS, pH 7.4) and avoid repeated freeze-thaw cycles. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to assess degradation kinetics .

Advanced Research Questions

Q. How should researchers design experiments to investigate the pH-dependent stability of this compound in physiological environments?

  • Methodological Answer : Employ a factorial design to test variables such as pH (1.2–7.4), temperature (37°C), and incubation time (0–24 hrs). Use HPLC to monitor degradation products and kinetic modeling (e.g., first-order decay) to derive half-life values. Include controls with synthetic analogs (e.g., L-glutamine) to assess specificity of instability .

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis to evaluate variables such as assay type (e.g., cell-based vs. enzymatic), compound purity, and dosage. Subgroup analyses can isolate confounding factors. For in vitro studies, standardize protocols (e.g., cell lines, incubation time) and validate results using orthogonal assays (e.g., Western blotting alongside ELISA) .

Q. How can in vitro and in vivo models be integrated to evaluate the pharmacokinetic (PK) profile of this compound?

  • Methodological Answer :

  • In vitro : Use Caco-2 cell monolayers to assess intestinal permeability and liver microsomes for metabolic stability.
  • In vivo : Administer the compound to rodents via intravenous and oral routes, collect plasma samples at timed intervals, and analyze using LC-MS/MS. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate bioavailability, clearance, and volume of distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.